molecular formula C10H9F2N3 B7588506 2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B7588506
M. Wt: 209.20 g/mol
InChI Key: JBAARDIKVMAUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer development. In

Scientific Research Applications

DFMO has been extensively studied for its potential use in cancer treatment. ODC is overexpressed in many types of cancer, and its inhibition by DFMO has been shown to reduce the proliferation of cancer cells in vitro and in vivo. DFMO has also been studied for its potential use in the prevention of cancer recurrence, as well as in the treatment of other diseases such as African sleeping sickness, trypanosomiasis, and parasitic infections.

Mechanism of Action

DFMO acts by irreversibly binding to and inhibiting ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer development. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of ODC and reduction of polyamine levels, DFMO has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit angiogenesis (the formation of new blood vessels), and to modulate the immune system. DFMO has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFMO has several advantages for lab experiments, including its high potency and specificity for ODC, its ability to induce apoptosis in cancer cells, and its ability to modulate the immune system. However, DFMO also has several limitations, including its potential toxicity at high doses, its short half-life, and its limited bioavailability.

Future Directions

There are several future directions for research on DFMO. One area of research is the development of more potent and selective ODC inhibitors that have fewer side effects than DFMO. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to DFMO treatment. Finally, there is interest in exploring the potential use of DFMO in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Synthesis Methods

DFMO can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with formaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-imidazolidone to produce DFMO.

properties

IUPAC Name

2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAARDIKVMAUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Imidazol-2-yl)methyl)-2,4-difluoroaniline

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